Sibenadet hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件: シベナデト塩酸塩の合成は、3-ブロモプロパノールとチオ尿素を還流水中にて反応させ、3-スルファニルプロパノールを生成することから始まります。 この中間体は、トルエン中にてp-トルエンスルホン酸の存在下、2-フェニルアセトアルデヒドと環化反応を起こし、2-ベンジル-1,3-オキサチアンが生成されます .

工業的製造方法: シベナデト塩酸塩の工業的製造方法は、公開されている情報では詳しく記載されていません。 合成には、ラボ規模の手順を最適化し、スケーラビリティ、コスト効率、および規制基準への適合性を確保することが必要です。

化学反応の分析

反応の種類: シベナデト塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化される可能性がありますが、詳細な経路については詳しく記載されていません。

還元: 還元反応は、分子内の官能基を変更することがあります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: ハロゲン化剤やその他の求電子剤が置換反応に使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はスルホキシドまたはスルホンを生成する可能性があり、置換反応はさまざまな置換ベンゾチアゾロン誘導体を生成する可能性があります .

科学研究への応用

化学: シベナデト塩酸塩は、その多形性について研究されており、周囲温度で3つの多形が確認されています。 これらの多形は、化合物の安定性と反応性を理解するために重要な、異なる構造的および動的な特性を示します .

生物学と医学: 医学分野では、シベナデト塩酸塩は、COPDや喘息などの呼吸器疾患の治療に役立つ可能性について調査されています。 ドーパミンD2受容体とβ-2アドレナリン受容体に対する二重アゴニスト活性により、気管支拡張および呼吸器症状の軽減のための有望な候補となっています .

産業: この化合物は、肺への薬物送達のための定量噴霧吸入器(MDI)における用途が検討されています。 研究により、シベナデト塩酸塩は感覚神経活動を効果的に阻害し、反射性の咳、粘液の分泌、および頻呼吸を軽減できることが示されています .

科学的研究の応用

Chemistry: Sibenadet hydrochloride has been studied for its polymorphic behavior, with three polymorphs identified at ambient temperature. These polymorphs exhibit different structural and dynamic properties, which are crucial for understanding the compound’s stability and reactivity .

Biology and Medicine: In the field of medicine, this compound has been investigated for its potential to treat respiratory diseases such as COPD and asthma. Its dual agonist activity on dopamine D2 and beta-2 adrenergic receptors makes it a promising candidate for bronchodilation and reduction of respiratory symptoms .

Industry: The compound’s application in metered dose inhalers (MDIs) for pulmonary drug delivery has been explored. Studies have shown that this compound can effectively inhibit sensory nerve activity, reducing reflex cough, mucus production, and tachypnea .

作用機序

シベナデト塩酸塩は、2つの主要な受容体にアゴニストとして作用することにより効果を発揮します。

ドーパミンD2受容体: この受容体の活性化は、神経伝達物質の放出を調節し、呼吸器系と免疫系の調節に関与します。

β-2アドレナリン受容体: この受容体の活性化は気管支拡張をもたらし、呼吸器疾患の治療に効果的です.

この化合物の二重アゴニスト活性により、複数の経路を標的にすることができ、包括的な治療効果をもたらします。

類似の化合物との比較

類似の化合物:

サルブタモール: 気管支拡張に使用されるβ-2アドレナリン受容体アゴニスト。

フォルモテロール: 作用時間が長い別のβ-2アドレナリン受容体アゴニスト。

ブロモクリプチン: さまざまな神経学的状態に使用されるドーパミンD2受容体アゴニスト.

独自性: シベナデト塩酸塩の独自性は、ドーパミンD2受容体とβ-2アドレナリン受容体の両方に対する二重アゴニスト活性にあります。 この二重作用は、1つの受容体タイプのみを標的にする化合物と比較して、より幅広い治療効果を提供します .

類似化合物との比較

Salbutamol: A beta-2 adrenergic receptor agonist used for bronchodilation.

Formoterol: Another beta-2 adrenergic receptor agonist with a longer duration of action.

Bromocriptine: A dopamine D2 receptor agonist used for various neurological conditions.

Uniqueness: Sibenadet hydrochloride’s uniqueness lies in its dual agonist activity, targeting both dopamine D2 and beta-2 adrenergic receptors. This dual action provides a broader therapeutic effect compared to compounds that target only one receptor type .

特性

CAS番号 |

154189-24-9 |

|---|---|

分子式 |

C22H29ClN2O5S2 |

分子量 |

501.1 g/mol |

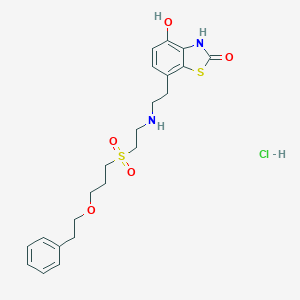

IUPAC名 |

4-hydroxy-7-[2-[2-[3-(2-phenylethoxy)propylsulfonyl]ethylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride |

InChI |

InChI=1S/C22H28N2O5S2.ClH/c25-19-8-7-18(21-20(19)24-22(26)30-21)9-11-23-12-16-31(27,28)15-4-13-29-14-10-17-5-2-1-3-6-17;/h1-3,5-8,23,25H,4,9-16H2,(H,24,26);1H |

InChIキー |

YXOKBHUPEBNZOG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3.Cl |

正規SMILES |

C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3.Cl |

Key on ui other cas no. |

154189-24-9 |

同義語 |

AR C68397AA AR-C68397AA sibenadet sibenadet hydrochloride Viozan |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B140101.png)

![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)

![7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one](/img/structure/B140126.png)

![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)